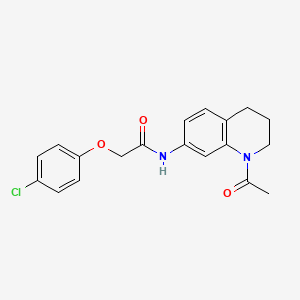

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-chlorophenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-chlorophenoxy)acetamide, also known as AQ-RA 741, is a synthetic compound that belongs to the family of quinolinyl amides. This compound has shown potential for its use in scientific research, particularly in the field of neuroscience.

Applications De Recherche Scientifique

Antioxidant and Detoxification Agent

N-acetylcysteine (NAC) and its derivatives, such as N-acetylcysteine amide (NACA), have been extensively studied for their potent antioxidant properties. NAC serves as a precursor to glutathione, a critical antioxidant within the body, and has been explored for its potential in mitigating oxidative stress-related damage in various pathologies, including neurodegenerative diseases, cardiovascular disorders, and respiratory conditions. NACA, with improved lipophilicity and membrane permeability compared to NAC, shows promise in enhancing antioxidant defenses more efficiently (Sunitha et al., 2013).

Molecular Mechanisms in Psychiatric Disorders

Research has delved into the molecular mechanisms by which NAC may exert beneficial effects in psychiatric disorders, including schizophrenia, bipolar disorder, and addiction. NAC's modulation of glutamatergic, neurotropic, and inflammatory pathways suggests its therapeutic potential beyond merely serving as an antioxidant precursor. It is posited that NAC's actions may also include modulating neurotransmitter systems and inflammatory responses, underscoring its multifaceted role in psychiatric treatment strategies (Dean et al., 2011).

Environmental and Industrial Applications

The study of quinoline derivatives, including those related to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-chlorophenoxy)acetamide, reveals their significant role in environmental and industrial applications. Quinoline and its derivatives have been employed as corrosion inhibitors, offering protection against metallic corrosion through the formation of stable chelating complexes. This property is crucial for extending the life of metal structures and components in various industrial settings (Verma et al., 2020).

Toxicology and Safety

The toxicological aspects of chlorophenols, including 4-chlorophenoxy derivatives, have been reviewed, highlighting their environmental persistence and potential as precursors to dioxins in chemical processes. Such studies are pivotal for understanding the environmental impact of these compounds and guiding safe handling and disposal practices (Peng et al., 2016).

Propriétés

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-chlorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3/c1-13(23)22-10-2-3-14-4-7-16(11-18(14)22)21-19(24)12-25-17-8-5-15(20)6-9-17/h4-9,11H,2-3,10,12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECJJOVTTWSJCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2450058.png)

![4-((4-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2450061.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxybenzamide](/img/structure/B2450066.png)

![1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione](/img/structure/B2450068.png)

![N-(4-fluorophenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450070.png)